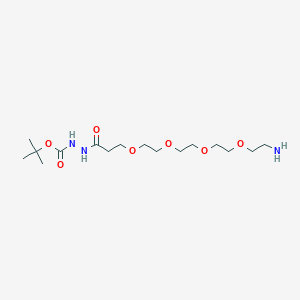

Amino-PEG4-hydrazide-Boc

描述

属性

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N3O7/c1-16(2,3)26-15(21)19-18-14(20)4-6-22-8-10-24-12-13-25-11-9-23-7-5-17/h4-13,17H2,1-3H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCNXVBYQPAENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amino-PEG4-hydrazide-Boc: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG4-hydrazide-Boc is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, enabling the precise and stable linkage of molecules for therapeutic and diagnostic applications. Its unique architecture, featuring a terminal primary amine, a tetraethylene glycol (PEG4) spacer, and a Boc-protected hydrazide, offers a versatile platform for the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the core applications, experimental considerations, and underlying chemical principles of this compound.

Core Principles and Applications

This compound is designed for the sequential or orthogonal conjugation of two different molecules. The primary amine serves as a reactive handle for coupling to carboxylic acids or their activated esters, forming a stable amide bond. The tetraethylene glycol (PEG4) spacer is a key feature, imparting increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce non-specific interactions.[1][2] This flexible spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

The other end of the linker features a hydrazide group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive hydrazide.[1] This deprotected hydrazide can then react with aldehydes or ketones to form a hydrazone bond.[3][4] This reaction is particularly useful for conjugating the linker to glycoproteins, where the carbohydrate moieties can be oxidized with periodate to generate aldehyde groups.

The pH-sensitive nature of the hydrazone bond is a significant advantage in drug delivery applications.[5][6] While relatively stable at physiological pH (~7.4), the hydrazone linkage is susceptible to hydrolysis under the acidic conditions found within endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[6][7] This characteristic allows for the targeted release of a conjugated payload, such as a cytotoxic drug, within the target cell, minimizing off-target toxicity.[7]

The principal applications of this compound include:

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to a specific target on cancer cells, and the acid-labile hydrazone bond facilitates the release of the drug inside the cell.[1]

-

PROTACs: In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[8][9][10] The PEG spacer can be crucial for achieving the optimal distance and orientation between the two ligands for efficient ternary complex formation.[2][11]

-

Bioconjugation and Labeling: The linker can be used to attach various labels, such as fluorescent dyes or biotin, to proteins and other biomolecules for detection and purification purposes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and performance of hydrazone linkers, which are formed using this compound. It is important to note that the exact values can vary depending on the specific molecular context of the conjugate and the experimental conditions.

| Parameter | Value | Conditions | Significance |

| Hydrazone Bond Formation pH | 5.0 - 7.0 | Aqueous buffer | Optimal pH range for the reaction between a deprotected hydrazide and an aldehyde/ketone.[3][4] |

| Hydrazone Bond Stability (Physiological pH) | Relatively stable | pH ~7.4 | Minimizes premature drug release in the bloodstream, reducing off-target toxicity.[5][6] |

| Hydrazone Bond Lability (Acidic pH) | Increased hydrolysis | pH 4.5 - 5.5 | Facilitates payload release in the acidic environment of endosomes and lysosomes.[5][6][7] |

| PEG4 Spacer Length | ~1.8 nm (18 atoms) | - | Provides a flexible and hydrophilic spacer to separate conjugated molecules.[3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide generalized protocols for key experimental procedures. Researchers should optimize these protocols for their specific molecules and applications.

Protocol 1: Two-Step Protein Conjugation via Amide and Hydrazone Ligation

This protocol describes the conjugation of a molecule with a carboxylic acid to a glycoprotein.

Materials:

-

This compound

-

Molecule with a carboxylic acid group

-

Glycoprotein

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium periodate solution

-

Trifluoroacetic acid (TFA)

-

Purification columns (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the molecule with a carboxylic acid, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (acid:EDC:NHS) is a common starting point.

-

Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated ester.

-

-

Amide Bond Formation:

-

Dissolve this compound in DMF or DMSO.

-

Add the activated ester solution to the this compound solution.

-

Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.

-

Purify the resulting Molecule-PEG4-hydrazide-Boc conjugate by HPLC.

-

-

Glycoprotein Oxidation:

-

Dissolve the glycoprotein in an appropriate buffer (e.g., acetate buffer, pH 5.5).

-

Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final concentration of periodate should be optimized but is typically in the range of 1-10 mM.

-

Incubate the reaction on ice in the dark for 30 minutes.

-

Quench the reaction by adding glycerol or ethylene glycol.

-

Purify the oxidized glycoprotein using a desalting column to remove excess periodate and byproducts.

-

-

Boc Deprotection:

-

Dissolve the purified Molecule-PEG4-hydrazide-Boc conjugate in a solution of 50% TFA in dichloromethane.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Remove the solvent under vacuum.

-

-

Hydrazone Bond Formation:

-

Dissolve the deprotected Molecule-PEG4-hydrazide in a suitable buffer (e.g., acetate buffer, pH 5.0-5.5).

-

Add the oxidized glycoprotein to the solution of the deprotected linker-molecule conjugate.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove unreacted components.

-

Protocol 2: In Vitro Plasma Stability Assay of a Hydrazone-Linked Conjugate

This assay is designed to evaluate the stability of the hydrazone bond in a biological matrix.

Materials:

-

Hydrazone-linked conjugate

-

Freshly collected plasma (e.g., human, mouse)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator at 37°C

-

Analytical method for quantification (e.g., LC-MS, ELISA)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the hydrazone-linked conjugate in an appropriate solvent.

-

Spike the conjugate into pre-warmed plasma at a final concentration relevant to the intended application. A parallel control sample should be prepared in PBS.

-

-

Incubation:

-

Incubate the plasma and PBS samples at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots from each sample.

-

-

Sample Processing:

-

Immediately process the aliquots to stop any further degradation. This may involve protein precipitation with a cold organic solvent (e.g., acetonitrile) or flash-freezing in liquid nitrogen.

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant for the amount of released payload and/or the amount of intact conjugate using a validated analytical method.

-

Plot the percentage of intact conjugate remaining over time to determine the half-life of the conjugate in plasma.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving this compound.

Caption: General workflow for bioconjugation using this compound.

Caption: Mechanism of action for an ADC with an acid-labile hydrazone linker.

Caption: Role of a PEG linker in PROTAC-mediated protein degradation.

References

- 1. medkoo.com [medkoo.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. PEG Hydrazide | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound|Cas# 1263047-17-1 [glpbio.cn]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to Amino-PEG4-hydrazide-Boc: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-hydrazide-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, outlines a plausible synthesis protocol based on established chemical principles, and discusses its applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, with the CAS number 1263047-17-1, is a valuable crosslinking reagent.[1][2][3][4] It features a discrete polyethylene glycol (PEG) linker of four ethylene glycol units, which imparts hydrophilicity and biocompatibility to the conjugates.[1][2] The molecule possesses two distinct reactive termini: a primary amine (-NH2) and a Boc-protected hydrazide (-NHNH-Boc). This heterobifunctional nature allows for the sequential and controlled conjugation of different molecules.

The terminal primary amine can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[1][2] The other terminus, a hydrazide group, is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under mild acidic conditions to reveal the reactive hydrazide, which can then be conjugated to carbonyl-containing molecules, such as aldehydes and ketones, to form hydrazone linkages.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1263047-17-1 | [1][2][3][4] |

| Molecular Formula | C16H33N3O7 | [1][2][4] |

| Molecular Weight | 379.45 g/mol | [2][3][4][5] |

| Purity | Typically >95% | [2][4] |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in water and most organic solvents | [1] |

| Storage | Recommended at -20°C for long-term storage | [1] |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

References

An In-depth Technical Guide to the Mechanism and Application of Amino-PEG4-hydrazide-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG4-hydrazide-Boc is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delineates the core mechanism of action of this compound, focusing on the distinct roles of its constituent functional groups: the primary amine, the tetraethylene glycol (PEG4) spacer, and the Boc-protected hydrazide. This document provides a comprehensive overview of its application in bioconjugation, supported by quantitative data on the stability of the resultant linkages, detailed experimental protocols, and visualizations of the chemical processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of two different molecules. Its structure is strategically designed to offer a combination of reactivity, selectivity, and favorable physicochemical properties. The molecule consists of three key components:

-

Primary Amine (-NH₂): This functional group serves as a reactive handle for conjugation to molecules containing carboxylic acids or their activated esters (e.g., NHS esters), forming a stable amide bond.

-

PEG4 Spacer (- (OCH₂CH₂)₄ -): The tetraethylene glycol linker is a hydrophilic spacer that enhances the aqueous solubility and reduces the aggregation of the resulting conjugate. It also provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

-

Boc-Protected Hydrazide (-NHNH-Boc): The hydrazide functional group is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This protecting group strategy allows for sequential conjugation reactions. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive hydrazide. The deprotected hydrazide can then be selectively reacted with carbonyl-containing molecules (aldehydes or ketones) to form a pH-sensitive hydrazone linkage.

Core Mechanism of Action

The mechanism of action of this compound is centered around its ability to facilitate controlled, sequential bioconjugation through the strategic use of its orthogonal reactive groups. The process can be dissected into three key stages:

Stage 1: Amide Bond Formation

The exposed primary amine of the linker is nucleophilic and readily reacts with an electrophilic carboxyl group (or its activated form) on the first binding partner (e.g., a targeting ligand or a protein). This reaction, typically carried out in the presence of a coupling agent such as EDC/NHS or HATU, results in the formation of a highly stable amide bond.

Stage 2: Boc Deprotection

Following the initial conjugation, the Boc protecting group on the hydrazide is removed. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM). The acid-lability of the Boc group ensures that other functional groups within the conjugate remain intact.

Stage 3: Hydrazone Bond Formation

The deprotected hydrazide is a potent nucleophile that selectively reacts with an aldehyde or ketone on the second molecule to be conjugated (e.g., a cytotoxic payload or a reporter molecule). This condensation reaction is typically acid-catalyzed and proceeds optimally at a slightly acidic pH (around 5-7).[1] The resulting hydrazone bond is characterized by its pH-dependent stability.

The Significance of the pH-Sensitive Hydrazone Linkage

A key feature of the conjugates formed using this compound is the pH-labile nature of the hydrazone bond. While relatively stable at physiological pH (7.4), the hydrazone linkage undergoes accelerated hydrolysis in more acidic environments.[2] This property is particularly advantageous in drug delivery applications, as it allows for the targeted release of a payload within the acidic microenvironments of tumors or intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2]

Quantitative Data: Stability of Hydrazone Linkages

The stability of the hydrazone bond is a critical parameter in the design of drug conjugates. The rate of hydrolysis is influenced by the electronic and steric nature of the substituents on both the hydrazine and the carbonyl precursor. The following table summarizes the hydrolytic stability of various isostructural hydrazones, providing their half-lives (t½) at different pD values (the equivalent of pH in deuterium oxide, D₂O). This data provides a valuable reference for understanding the expected stability of conjugates formed with this compound.

| Hydrazone Type | pD 5.0 (t½) | pD 6.0 (t½) | pD 7.0 (t½) |

| Methylhydrazone | 0.2 min | 1.8 min | 18 min |

| Acetylhydrazone | 3.5 min | 35 min | 5.8 h |

| Semicarbazone | 1.8 min | 18 min | 3.0 h |

| Trimethylhydrazonium | Stable | Stable | Stable |

Data adapted from Kalia and Raines (2008). Note: Acylhydrazones, such as those formed from hydrazides, are generally more stable than simple alkylhydrazones.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a two-step conjugation process. Disclaimer: These are generalized protocols and may require optimization for specific applications.

Protocol 1: Amide Coupling to a Carboxylic Acid-Containing Molecule

Objective: To conjugate the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

-

Molecule A (with carboxylic acid)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

-

Dissolve Molecule A (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add the solution of this compound to the activated Molecule A solution.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the resulting conjugate (Molecule A-PEG4-hydrazide-Boc) by column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the reactive hydrazide.

Materials:

-

Molecule A-PEG4-hydrazide-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the Molecule A-PEG4-hydrazide-Boc conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or HPLC.

-

Upon completion, remove the DCM and TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help to remove residual TFA.

-

The resulting deprotected conjugate (Molecule A-PEG4-hydrazide) can be used directly in the next step or after purification if necessary.

Protocol 3: Hydrazone Bond Formation with an Aldehyde or Ketone

Objective: To conjugate the deprotected hydrazide with a molecule containing a carbonyl group.

Materials:

-

Molecule A-PEG4-hydrazide

-

Molecule B (with an aldehyde or ketone)

-

Anhydrous solvent (e.g., DMF, Methanol, or a buffered aqueous solution)

-

Acid catalyst (e.g., a small amount of acetic acid)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve Molecule A-PEG4-hydrazide (1 equivalent) in the chosen solvent.

-

If in an organic solvent, add a catalytic amount of acetic acid. If in an aqueous buffer, adjust the pH to 5-7.

-

Add Molecule B (1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl compound.

-

Monitor the formation of the hydrazone by TLC or HPLC.

-

Upon completion, the solvent can be removed under reduced pressure.

-

Purify the final conjugate (Molecule A-PEG4-hydrazone-Molecule B) by chromatography (e.g., size exclusion or reverse-phase HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Sequential conjugation workflow using this compound.

Caption: Acid-catalyzed mechanism of hydrazone bond formation.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker that enables the controlled and sequential conjugation of diverse molecules. Its well-defined structure, incorporating a reactive amine, a hydrophilic PEG spacer, and a protected hydrazide, provides researchers with a powerful tool for the construction of complex bioconjugates. The pH-sensitive nature of the resulting hydrazone linkage is a key feature that can be exploited for targeted drug delivery strategies. This technical guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound in innovative drug development and research.

References

A Technical Guide to Amino-PEG4-hydrazide-Boc: Solubility, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility, properties, and applications of Amino-PEG4-hydrazide-Boc, a bifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its solubility in various solvents, provides experimental protocols for its use, and visualizes key reaction pathways.

Core Properties and Solubility

This compound is a heterobifunctional linker that features a terminal primary amine and a Boc-protected hydrazide, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for sequential and controlled conjugation to two different molecules. The PEG spacer is a key feature, enhancing the solubility of the linker and the resulting conjugates, particularly in aqueous media.[1][2][3][4]

Quantitative Solubility Data

While comprehensive quantitative solubility data across a wide range of solvents is not extensively published, the following table summarizes the available information. The solubility of similar PEGylated linkers suggests a broader solubility profile. For instance, the related compound Amino-PEG4-t-butyl ester is reported to be soluble in water, DMSO, dichloromethane (DCM), and dimethylformamide (DMF).[5]

| Solvent | Common Abbreviation | Solubility | Notes |

| Dimethyl sulfoxide | DMSO | 10 mM[6] | A common solvent for dissolving this linker for stock solutions. |

| Dichloromethane | DCM / Methylene Chloride | Soluble[2] | Qualitative data from supplier information. |

| N,N-Dimethylacetamide | DMAC | Soluble[2] | Qualitative data from supplier information. |

| Water | H₂O | Likely Soluble | The hydrophilic PEG spacer is designed to increase aqueous solubility.[1][2][3][4] Quantitative data is not readily available. |

| Ethanol | EtOH | Likely Soluble | Expected solubility due to the polar nature of the PEG chain. Quantitative data is not readily available. |

| Methanol | MeOH | Likely Soluble | Expected solubility due to the polar nature of the PEG chain. Quantitative data is not readily available. |

| N,N-Dimethylformamide | DMF | Likely Soluble | A common solvent for bioconjugation reactions involving PEG linkers.[1] Quantitative data is not readily available. |

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy. The primary amine can be reacted with an activated carboxylic acid, and following Boc deprotection, the hydrazide can be conjugated to an aldehyde or ketone.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Solvent of interest (e.g., Water, Ethanol, PBS)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.

-

Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculate the solubility in mg/mL or molarity.

Boc Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazide.

Materials:

-

Boc-protected Amino-PEG4-hydrazide conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen gas stream

-

Saturated sodium bicarbonate solution (optional, for neutralization)

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an equal volume of TFA to the solution (a 1:1 DCM:TFA mixture).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under a stream of nitrogen.

-

The resulting TFA salt of the hydrazide can often be used directly in the next step.

-

(Optional) For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free hydrazide.

Hydrazone Bond Formation with an Aldehyde

This protocol details the conjugation of the deprotected hydrazide-PEG linker to a molecule containing an aldehyde group.

Materials:

-

Deprotected hydrazide-PEG conjugate

-

Aldehyde-containing molecule

-

Reaction buffer (e.g., phosphate buffer, pH 5-7)[2]

-

Aniline (optional, as a catalyst)

Procedure:

-

Dissolve the deprotected hydrazide-PEG conjugate in the reaction buffer.

-

Dissolve the aldehyde-containing molecule in a compatible solvent and add it to the hydrazide solution. A slight excess of the hydrazide may be used to drive the reaction to completion.

-

If the reaction is slow, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

-

Allow the reaction to proceed at room temperature for 2-24 hours. The progress can be monitored by LC-MS or HPLC.

-

The resulting hydrazone-linked conjugate can be purified by standard chromatographic techniques such as size-exclusion or reverse-phase chromatography.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Workflow for ADC synthesis via hydrazone ligation.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Amino-PEG4-hydrazide-Boc in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the choice of linker is a critical determinant of the success of the resulting conjugate. Amino-PEG4-hydrazide-Boc is a heterobifunctional linker that has gained significant traction due to its versatile reactivity and the beneficial properties of its polyethylene glycol (PEG) spacer. This technical guide provides an in-depth review of this compound, its applications in bioconjugation, detailed experimental protocols, and the underlying chemical principles. This molecule is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts

This compound is a molecule composed of three key functional components:

-

Amino Group (-NH2): A primary amine that readily reacts with carboxylic acids and their activated esters (e.g., NHS esters) to form stable amide bonds.[1][2]

-

Boc-Protected Hydrazide (-NHNH-Boc): A hydrazide group shielded by a tert-butyloxycarbonyl (Boc) protecting group. The Boc group can be removed under mild acidic conditions to reveal the reactive hydrazide.[1][2] This deprotected hydrazide then efficiently reacts with aldehydes and ketones to form a hydrazone linkage.[3]

-

PEG4 Spacer: A tetraethylene glycol spacer that imparts hydrophilicity, flexibility, and increased hydrodynamic volume to the conjugate.[3][4] This PEG spacer helps to improve the solubility and stability of the bioconjugate, reduce aggregation, and minimize immunogenicity.[5]

The orthogonal reactivity of the amino and protected hydrazide groups allows for a sequential and controlled conjugation strategy.

Physicochemical Properties and Quantitative Data

The properties of this compound and the resulting hydrazone linkage are crucial for designing effective bioconjugation strategies.

| Property | Value | Reference |

| Chemical Formula | C16H33N3O7 | [2] |

| Molecular Weight | 379.45 g/mol | [2] |

| Purity | >96% | [6] |

| Spacer Arm Length | 21.1 Å (18 atoms) | [3][4] |

| Solubility | Soluble in methylene chloride, DMAC, and DMSO. | [3][4] |

The stability of the hydrazone bond is pH-dependent, which can be advantageous for drug delivery systems designed to release a payload in the acidic environment of lysosomes.[3]

| pH | Half-life (t1/2) of Hydrazone Linkage | Reference |

| 7.2 | 183 hours | [7] |

| 5.0 | 55 hours | [7] |

Note: The provided half-life data is for a hydrazone linkage in a specific antibody-drug conjugate and serves as a general indicator of stability.

Experimental Protocols

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the reactive hydrazide.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or argon gas

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in DCM.

-

Add a solution of 25% TFA in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation under reduced pressure.

-

The resulting deprotected Amino-PEG4-hydrazide is typically used immediately in the next conjugation step.

Hydrazone Ligation with an Aldehyde-Containing Biomolecule

Objective: To conjugate the deprotected Amino-PEG4-hydrazide to a biomolecule containing an aldehyde group.

Materials:

-

Deprotected Amino-PEG4-hydrazide

-

Aldehyde-modified biomolecule (e.g., protein, peptide)

-

Aniline (optional, as a catalyst)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 5.0-7.0)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Dissolve the aldehyde-modified biomolecule in the reaction buffer.

-

Add the freshly deprotected Amino-PEG4-hydrazide to the biomolecule solution. A molar excess of the hydrazide linker is typically used.

-

If using a catalyst, add aniline to the reaction mixture.

-

Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE or mass spectrometry.

-

Purify the resulting bioconjugate using size-exclusion chromatography to remove excess linker and other reagents.

Diagrams

Caption: Boc Deprotection Workflow.

Caption: Hydrazone Ligation Workflow.

Caption: Sequential Bioconjugation Strategy.

Conclusion

This compound is a highly effective and versatile tool in the field of bioconjugation. Its well-defined structure, featuring a hydrophilic PEG4 spacer and orthogonally reactive functional groups, allows for the precise and controlled synthesis of complex bioconjugates. The ability to form a pH-sensitive hydrazone linkage further expands its utility in the development of advanced drug delivery systems. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to successfully incorporate this compound into their bioconjugation workflows.

References

- 1. Amino-PEG4-t-Boc-hydrazide, 1263047-17-1 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the optimization of a therapeutic agent's pharmacokinetic and pharmacodynamic properties is paramount to its clinical success. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in this endeavor, enabling the transformation of promising molecules into effective therapies. The process of covalently attaching PEG chains to a drug, known as PEGylation, has been shown to significantly enhance solubility, extend circulatory half-life, and reduce the immunogenicity of a wide range of therapeutic agents, from small molecules to large biologics.[1][2] This guide provides a comprehensive technical overview of PEG linkers, their diverse applications in drug discovery, detailed experimental protocols for their use, and a summary of their quantitative impact on drug performance.

The Core Principles of PEGylation

PEG is a synthetic, hydrophilic polymer that is non-toxic and non-immunogenic.[2] Its attachment to a therapeutic molecule imparts several beneficial properties. By increasing the hydrodynamic volume of the drug, PEGylation reduces renal clearance, thereby prolonging its circulation time in the bloodstream.[3] This extended half-life often translates to less frequent dosing for patients, improving compliance and quality of life.[4] The hydrophilic nature of PEG can also enhance the solubility of hydrophobic drugs, facilitating their formulation and administration.[5] Furthermore, the flexible PEG chains can create a "shield" around the drug, masking it from the immune system and proteolytic enzymes, which can decrease immunogenicity and degradation.[3]

Types of PEG Linkers

The versatility of PEGylation stems from the variety of available PEG linker architectures and reactive functionalities. The choice of linker is critical and depends on the specific drug and the desired therapeutic outcome.

-

Linear PEG Linkers: These are the most common type, consisting of a straight chain of PEG units with a reactive group at one or both ends.[6]

-

Branched PEG Linkers: These have multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and more effective shielding.[7][8]

-

Multi-Arm PEG Linkers: With three or more PEG arms, these are often used in the development of hydrogels and for creating multivalent drug conjugates.[7]

-

Homobifunctional PEG Linkers: These possess identical reactive groups at both ends, making them suitable for cross-linking applications.[5]

-

Heterobifunctional PEG Linkers: Featuring different reactive groups at each end, these are ideal for conjugating two distinct molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[9]

-

Cleavable vs. Non-Cleavable PEG Linkers: Cleavable linkers are designed to release the drug under specific physiological conditions (e.g., low pH in tumors or in the presence of specific enzymes), while non-cleavable linkers provide a stable, permanent attachment.[10][11]

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation on a drug's pharmacokinetic profile can be dramatic. The following tables summarize the quantitative improvements observed for several therapeutic agents upon PEGylation.

| Therapeutic Agent | Unmodified Half-life | PEGylated Half-life | Fold Increase in Half-life | Reference(s) |

| Interferon alfa-2a | ~7-9 hours | ~77 hours (Pegasys®) | ~9-11 | [12] |

| Interferon alfa-2b | ~2 hours | ~27-39 hours (PEG-Intron®) | ~14-20 | [13] |

| rhTIMP-1 | 1.1 hours | 28 hours | ~25 | [9] |

| Affibody-MMAE Conjugate | 19.6 minutes | 11.2-fold increase with 10kDa PEG | 11.2 | [14][15] |

Table 1: Enhancement of Drug Half-life with PEGylation

| Drug/Molecule | Property | Observation | Reference(s) |

| Hydrophobic Drugs | Solubility | PEG linkers significantly enhance the aqueous solubility of hydrophobic payloads in ADCs. | [5][16] |

| Small Molecule Drugs | Solubility | Coupling with PEG derivatives can make water-insoluble small molecules suitable for injection. | [17] |

| Antibody-Drug Conjugates (ADCs) | Aggregation | Hydrophilic PEG linkers reduce the propensity for ADC aggregation caused by hydrophobic drugs. | [16] |

Table 2: Improvement in Solubility with PEG Linkers

| Therapeutic Protein | Context | Observation | Reference(s) |

| Certolizumab pegol (CZP) | T-cell Priming | CZP primed fewer T-cells compared to its non-pegylated form. | [18] |

| Various Biopharmaceuticals | General | PEGylation is a common strategy to reduce the immunogenicity of therapeutic proteins. | [18] |

| PEGylated Drugs | Anti-PEG Antibodies | A potential challenge is the development of anti-PEG antibodies, which can affect drug clearance. | [19] |

Table 3: Reduction of Immunogenicity through PEGylation

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via its primary amine groups (e.g., lysine residues).[8][20]

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Dialysis or gel filtration equipment for purification

Procedure:

-

Preparation of Protein Solution: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.[8]

-

Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8][20]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8][20]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time may vary depending on the protein.[20]

-

Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM.

-

Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis against a suitable buffer or by using a gel filtration column.[8]

-

Characterization: Analyze the PEGylated protein using SDS-PAGE, which will show an increase in molecular weight compared to the unmodified protein. Further characterization can be performed using techniques such as mass spectrometry and HPLC.[6]

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol details the conjugation of a maleimide-activated PEG to a protein containing free sulfhydryl groups (e.g., cysteine residues).[21][22]

Materials:

-

Protein with free sulfhydryl groups

-

Maleimide-activated PEG

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Reducing agent (optional, e.g., TCEP)

-

Purification equipment (dialysis or gel filtration)

Procedure:

-

Preparation of Protein Solution: Dissolve the protein in a degassed, thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. If DTT is used, it must be removed before adding the maleimide-PEG.

-

Preparation of Maleimide-PEG Solution: Prepare a stock solution of the maleimide-activated PEG in the conjugation buffer.[21]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.[21][22]

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.[21][22]

-

Purification: Purify the PEGylated protein from unreacted reagents using dialysis or gel filtration.[21]

-

Characterization: Confirm PEGylation by SDS-PAGE and other analytical methods as described in Protocol 1.

Visualization of Pathways and Workflows

Signaling Pathways of PEGylated Drugs

The mechanism of action of some PEGylated drugs involves the modulation of specific signaling pathways.

Caption: JAK-STAT signaling pathway activated by PEGylated Interferon-α.[23][24]

Caption: Mechanism of action of PEGylated liposomal doxorubicin (PLD).[11][25]

Experimental Workflows

The development of a PEGylated therapeutic, such as an antibody-drug conjugate, follows a structured workflow.

Caption: General workflow for ADC development using PEG linkers.[7]

Conclusion

PEG linkers represent a powerful and versatile tool in the drug discovery and development arsenal. Through the strategic application of PEGylation, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, leading to safer and more effective treatments.[12] The continued innovation in PEG linker chemistry, including the development of novel architectures and cleavable technologies, promises to further expand the utility of this platform in addressing unmet medical needs. As our understanding of the interplay between PEG structure and biological function deepens, so too will our ability to design the next generation of optimized PEGylated therapeutics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purepeg.com [purepeg.com]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 10. Long-term pegylated interferon-α and its potential in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pegylated liposomal doxorubicin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Protocol for Protein PEGylation [jenkemusa.com]

- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 16. openpr.com [openpr.com]

- 17. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 18. Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 21. broadpharm.com [broadpharm.com]

- 22. confluore.com [confluore.com]

- 23. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. cancernetwork.com [cancernetwork.com]

An In-depth Technical Guide to Amino-PEG4-hydrazide-Boc for Researchers

For beginners in the fields of bioconjugation, drug delivery, and proteomics, Amino-PEG4-hydrazide-Boc is a versatile bifunctional linker. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a molecule designed with two distinct functional groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The terminal primary amine and the Boc-protected hydrazide offer orthogonal reactivity, a crucial feature for the multi-step synthesis of complex biomolecules. The PEG4 spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.

Core Properties and Chemical Structure

This compound is characterized by a molecular formula of C16H33N3O7 and a molecular weight of approximately 379.45 g/mol .[1][2] The key structural features are a primary amine (-NH2), a tetraethylene glycol spacer, and a hydrazide (-NHNH2) group protected by a tert-butyloxycarbonyl (Boc) group.

| Property | Value | Reference |

| CAS Number | 1263047-17-1 | [1][2] |

| Molecular Formula | C16H33N3O7 | [1][2] |

| Molecular Weight | 379.45 g/mol | [1][2] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

The utility of this compound lies in the differential reactivity of its terminal groups. The primary amine can be readily coupled with a carboxylic acid or its activated ester to form a stable amide bond. Subsequently, the Boc protecting group on the hydrazide can be removed under acidic conditions to liberate the hydrazide, which can then react with a carbonyl group (aldehyde or ketone) to form a hydrazone bond.

Amine Acylation

The primary amine of this compound can be acylated using standard peptide coupling conditions.

Protocol for Amine Coupling with a Carboxylic Acid:

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable anhydrous solvent such as DMF or DCM. Add a coupling agent (e.g., 1.1 equivalents of HATU or HBTU) and a base (e.g., 2 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Boc Deprotection

The Boc group is a commonly used protecting group for amines and hydrazides due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Protocol for Boc Deprotection:

-

Reaction Setup: Dissolve the Boc-protected intermediate in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4 M).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC or LC-MS, often completing within 30 minutes to 2 hours.

-

Removal of Acid: After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA. The resulting product is typically obtained as an ammonium or hydrazinium salt.

Hydrazone Ligation

The deprotected hydrazide is a nucleophile that readily reacts with aldehydes and ketones to form a hydrazone linkage. This reaction is pH-sensitive and is typically carried out in a slightly acidic buffer.

Protocol for Hydrazone Formation:

-

Reaction Buffer: Dissolve the deprotected hydrazide intermediate in a suitable buffer, typically with a pH between 5 and 7 (e.g., acetate or phosphate buffer). The choice of buffer and the presence of organic co-solvents will depend on the solubility of the reactants.

-

Addition of Carbonyl Compound: Add the aldehyde or ketone-containing molecule to the solution of the hydrazide.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction time can vary from a few hours to overnight.

-

Purification: The resulting hydrazone conjugate can be purified by methods such as reverse-phase HPLC or size-exclusion chromatography, depending on the nature of the conjugate.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, a cytotoxic drug (payload) is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. Hydrazone linkers formed from hydrazide-containing linkers like this compound are a class of acid-labile linkers.[][4] These linkers are designed to be stable in the bloodstream (at physiological pH ~7.4) but are cleaved in the acidic environment of the lysosome (pH 4.5-5.0) after the ADC is internalized by the target cancer cell. This targeted release of the payload at the site of action minimizes off-target toxicity.[]

Experimental Workflow for ADC Synthesis:

Caption: Workflow for the synthesis of a site-specific ADC using this compound.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This compound can serve as a component of the linker that connects the POI-binding ligand to the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG4 spacer can be advantageous in optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Signaling Pathway for PROTAC-mediated Protein Degradation:

Caption: Mechanism of action for a PROTAC, leading to the degradation of a target protein.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, bifunctional nature, and the orthogonal reactivity of its end groups allow for the controlled and sequential assembly of complex biomolecular constructs. The inclusion of a hydrophilic PEG spacer often imparts favorable properties to the final conjugate. A thorough understanding of the reaction conditions for amine acylation, Boc deprotection, and hydrazone ligation is key to the successful application of this linker in the synthesis of innovative therapeutics like ADCs and PROTACs. As the fields of targeted therapies continue to evolve, the utility of well-designed linkers such as this compound will undoubtedly expand.

References

A Technical Guide to Amino-PEG4-hydrazide-Boc (CAS: 1263047-17-1) for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Amino-PEG4-hydrazide-Boc, a heterobifunctional linker crucial for the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, detailed experimental protocols for its use in bioconjugation, and its role in targeted protein degradation.

Core Compound Data

This compound, with the CAS number 1263047-17-1, is a versatile polyethylene glycol (PEG) derivative. It features a terminal primary amine and a Boc-protected hydrazide group, separated by a 4-unit PEG spacer. This structure allows for sequential and controlled conjugation to two different molecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 1263047-17-1 | [1][2][3][4] |

| Molecular Formula | C16H33N3O7 | [1][3] |

| Molecular Weight | 379.45 g/mol | [1][3] |

| Purity | Typically >95% | [4][5] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methylene chloride. | [6] |

| Storage | Long-term storage at -20°C is recommended. For short-term, 0-4°C is suitable. The compound is hygroscopic. | [1][3][6] |

Key Applications in Drug Development

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][7][8] The linker's primary amine can be coupled to a ligand for the target protein, while the deprotected hydrazide can react with a ligand for an E3 ligase.

The versatility of this linker also extends to the formation of ADCs, where the primary amine can be conjugated to a payload, and the hydrazide can be used to attach this complex to an antibody.[1][3]

Experimental Protocols

The use of this compound in bioconjugation involves a series of well-defined steps. The following protocols are generalized procedures and may require optimization for specific applications.

Coupling via the Primary Amine

The primary amine of the linker is readily reactive with carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form a stable amide bond.

Materials:

-

This compound

-

Target molecule with a carboxylic acid or NHS ester functionality

-

Coupling agents (for carboxylic acids): e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

-

Activation of Carboxylic Acid (if applicable): Dissolve the target molecule containing a carboxylic acid in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

-

Conjugation: Dissolve this compound in the reaction buffer. Add the activated target molecule solution to the linker solution. A molar ratio of 1:1 to 1:1.5 of the activated molecule to the linker is a common starting point.

-

Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Deprotection of the Boc-Hydrazide

The tert-butyloxycarbonyl (Boc) protecting group on the hydrazide is stable under the conditions of the primary amine coupling but can be efficiently removed under mild acidic conditions.[1][2][3][4]

Materials:

-

Boc-protected conjugate from the previous step

-

Acidic solution: e.g., Trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% TFA) or 4M HCl in dioxane.

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in DCM.

-

Deprotection: Add the TFA/DCM solution or 4M HCl in dioxane to the dissolved conjugate.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting deprotected hydrazide conjugate can be used directly in the next step or after purification.

Coupling via the Deprotected Hydrazide

The deprotected hydrazide is reactive towards carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[6][9]

Materials:

-

Deprotected hydrazide conjugate

-

Target molecule with an aldehyde or ketone functionality

-

Reaction buffer (pH 5-7, e.g., acetate buffer)

Procedure:

-

Dissolution: Dissolve the deprotected hydrazide conjugate and the carbonyl-containing target molecule in the reaction buffer.

-

Conjugation: Mix the two solutions. The reaction is typically carried out at a pH between 5 and 7.

-

Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the final conjugate using appropriate chromatographic methods.

Signaling Pathway and Mechanism of Action

The primary application of this compound is in the construction of PROTACs, which function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[10]

The PROTAC molecule, synthesized using the this compound linker, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[11][12] This proximity allows the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to the target protein.[7][8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome into smaller peptides.[13][14] The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.[10]

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical workflow, taking advantage of the orthogonal reactivity of its functional groups.

This workflow highlights the sequential nature of the synthesis, ensuring the specific and controlled assembly of the final PROTAC molecule. Each step is followed by appropriate purification and characterization to ensure the identity and purity of the intermediates and the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Amino-PEG4-t-Boc-hydrazide, 1263047-17-1 | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

In-Depth Technical Guide: Amino-PEG4-hydrazide-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-hydrazide-Boc, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a polyethylene glycol (PEG)-based linker featuring two distinct reactive moieties: a primary amine and a Boc-protected hydrazide. The tetra-PEG spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.[1][2][3]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 379.45 g/mol | [1][4][5][6] |

| Exact Mass | 379.2319 g/mol | [1] |

| Chemical Formula | C₁₆H₃₃N₃O₇ | [1][3][4][6] |

| CAS Number | 1263047-17-1 | [1][3][4][6] |

| Purity | >95% - >98% | [1][4][6] |

| Spacer Arm Length | 18 atoms (21.1 Å) | [3][6] |

| Elemental Analysis | C: 50.65%, H: 8.77%, N: 11.07%, O: 29.51% | [1] |

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive groups, which can be addressed orthogonally.

-

Primary Amine (-NH₂): This group readily reacts with carboxylic acids, activated NHS esters, or carbonyl compounds (aldehydes and ketones) to form stable amide or imine bonds, respectively.[1][2]

-

Boc-Protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA, or 4M HCl in dioxane) to yield a free hydrazide.[1][2][7] This deprotected hydrazide is highly reactive towards aldehydes and ketones, forming a stable hydrazone bond.[3][8] This reaction is particularly effective at a pH of 5-7.[3]

This dual reactivity makes it an ideal linker for sequentially conjugating two different molecules. For instance, it is frequently used in the synthesis of PROTACs, where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5] The hydrophilic PEG spacer improves the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

Experimental Protocols

The following are generalized protocols for the synthesis and use of this compound in bioconjugation applications.

Protocol 1: Boc Deprotection of the Hydrazide Moiety

This procedure outlines the removal of the Boc protecting group to expose the reactive hydrazide.

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a minimal amount of DCM.

-

Add 4 M HCl in dioxane to the solution.

-

Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent in vacuo using a rotary evaporator.[7]

-

The resulting oil (the deprotected amino-PEG4-hydrazide) can be co-evaporated with DCM three times to remove residual acid.[7]

-

The final product should be used immediately in the next step without further purification.[7]

Protocol 2: General Amide Coupling using the Amino Group

This protocol describes the conjugation of a carboxylic acid-containing molecule to the primary amine of the linker.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid-containing molecule and a slight molar excess of NHS in anhydrous DMF or DCM.

-

Add a coupling agent (e.g., DCC) to the solution and stir for 1-2 hours at room temperature to form the activated NHS ester.

-

In a separate flask, dissolve this compound in anhydrous DMF or DCM.

-

Add the activated NHS ester solution to the this compound solution.

-

Stir the reaction mixture overnight at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, purify the product using column chromatography.

Visualizing Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key workflows and the chemical structure of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Amino-PEG4-t-Boc-hydrazide, 1263047-17-1 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. PEG Hydrazide | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Antibody Labeling using Amino-PEG4-hydrazide-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker molecule that connects the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile. Amino-PEG4-hydrazide-Boc is a heterobifunctional linker that facilitates the site-specific conjugation of a drug to an antibody, typically through the carbohydrate moieties in the Fc region.

This linker contains three key functional groups:

-

An amino (-NH2) group: This allows for the covalent attachment of a drug molecule that has a carboxylic acid or an activated ester functional group.

-

A polyethylene glycol (PEG) spacer (PEG4): The hydrophilic PEG spacer enhances the solubility of the linker and the final ADC, and can help to reduce aggregation.[1]

-

A Boc-protected hydrazide (-NHNH-Boc) group: The tert-butyloxycarbonyl (Boc) protecting group allows for a stepwise conjugation strategy. After deprotection, the reactive hydrazide group can form a stable hydrazone bond with an aldehyde group.[1][2]

This application note provides a detailed protocol for the use of this compound in the development of ADCs, including the preparation of the drug-linker conjugate, the generation of aldehyde groups on the antibody, the final conjugation reaction, and the characterization of the resulting ADC.

Principle of the Method

The antibody labeling process using this compound is a multi-step procedure:

-

Drug-Linker Conjugation: The amino group of the linker reacts with an activated form of the drug (e.g., a carboxylic acid activated as an NHS ester) to form a stable amide bond.

-

Boc Deprotection: The Boc protecting group on the hydrazide is removed under acidic conditions to yield a reactive hydrazide.[1][2]

-

Antibody Oxidation: The carbohydrate moieties on the Fc region of the antibody are oxidized using a mild oxidizing agent, such as sodium periodate, to generate aldehyde groups.

-

Antibody-Drug Conjugation: The reactive hydrazide group of the drug-linker conjugate reacts with the aldehyde groups on the oxidized antibody to form a stable hydrazone bond.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound linker

-

Drug molecule with a carboxylic acid or activated ester group

-

Monoclonal antibody (mAb)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium periodate (NaIO4)

-

Propylene glycol or ethylene glycol

-

Sodium acetate buffer (pH 5.5)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)

-

Hydrophobic interaction chromatography (HIC) column

-

UV/Vis spectrophotometer

-

HPLC system

Protocol 1: Preparation of the Drug-Linker Conjugate

This protocol describes the conjugation of a drug with a carboxylic acid group to the this compound linker.

-

Activation of the Drug's Carboxylic Acid:

-

Dissolve the drug (1 equivalent) in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester of the drug.

-

-

Conjugation to the Linker:

-

Dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.

-

Add the activated drug solution to the linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Purify the drug-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

-

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

-

Deprotection Reaction:

-

Dissolve the purified drug-linker-Boc conjugate in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up:

-

Remove the TFA and DCM under reduced pressure.

-

The resulting drug-linker-hydrazide can be used directly in the next step or purified by HPLC if necessary.

-

Protocol 3: Antibody Oxidation

-

Preparation of the Antibody:

-

Buffer exchange the antibody into a suitable oxidation buffer (e.g., PBS, pH 7.4). The antibody concentration should typically be between 1-10 mg/mL.

-

-

Oxidation Reaction:

-

Cool the antibody solution to 0-4°C in the dark.

-

Add a freshly prepared solution of sodium periodate to the antibody solution. The final concentration of sodium periodate should be optimized, but a starting point is typically 1-10 mM.

-

Incubate the reaction on ice in the dark for 30-60 minutes.

-

-

Quenching the Reaction:

-

Quench the reaction by adding an excess of a quenching agent such as propylene glycol or ethylene glycol (e.g., to a final concentration of 20 mM).

-

Incubate on ice for 10-15 minutes.

-

-

Purification of the Oxidized Antibody:

-

Remove the excess periodate and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable conjugation buffer (e.g., sodium acetate buffer, pH 5.5).

-

Protocol 4: Conjugation of the Drug-Linker to the Oxidized Antibody

-

Conjugation Reaction:

-

To the purified oxidized antibody, add the deprotected drug-linker-hydrazide conjugate. A molar excess of the drug-linker (e.g., 5-20 fold excess over the antibody) is typically used.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal pH for hydrazone formation is typically between 5 and 7.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

-

Further purification to separate different drug-to-antibody ratio (DAR) species can be performed using hydrophobic interaction chromatography (HIC).

-

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods:

-

UV/Vis Spectroscopy: This method is applicable if the drug has a distinct UV absorbance from the antibody. By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.

-

Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC separates ADC species based on their hydrophobicity. Since the drug is typically hydrophobic, species with a higher DAR will be more hydrophobic and will have a longer retention time on the HIC column. The average DAR can be calculated from the peak areas of the different DAR species.[3]

Analysis of Purity and Aggregation

-

Size-Exclusion Chromatography (SEC)-HPLC: SEC is used to assess the purity of the ADC and to quantify the amount of aggregation. The ADC should elute as a single major peak corresponding to the monomeric form.

Data Presentation

The following table summarizes a comparison of different antibody conjugation chemistries. The values are representative and can vary depending on the specific antibody, drug, and linker used.

| Conjugation Chemistry | Target Residue | Typical Average DAR | Advantages | Disadvantages |